

# Navigating the Synthesis of Apixaban: A Technical Guide to Key Intermediates

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## Compound of Interest

Compound Name: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

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An in-depth examination of the properties, synthesis, and application of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid and its ethyl ester, pivotal precursors in the manufacturing of the anticoagulant drug Apixaban.

This technical guide provides a comprehensive overview of two critical intermediates in the synthesis of Apixaban: the ethyl ester, identified by CAS number 503614-91-3, and its corresponding carboxylic acid, CAS number 503614-92-4. For researchers, chemists, and professionals in drug development, a thorough understanding of these precursors is essential for the efficient and safe production of the final active pharmaceutical ingredient (API). This document delves into their physicochemical properties, outlines detailed synthetic pathways, and discusses their crucial role in the production of Apixaban, a widely used direct factor Xa inhibitor.

## Physicochemical Characteristics

A foundational understanding of the physicochemical properties of these intermediates is paramount for their handling, characterization, and optimization of reaction conditions. The following tables summarize the key properties of both the ethyl ester and carboxylic acid forms.

Table 1: Physicochemical Properties of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-91-3)

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>28</sub> N <sub>4</sub> O <sub>5</sub>	[1][2]
Molecular Weight	488.54 g/mol	[1][2]
Appearance	White to Pale Beige Solid	[3]
Melting Point	175 - 180 °C	[3]
Boiling Point	758.7 ± 60.0 °C (Predicted)	[3]
Density	1.34 g/cm <sup>3</sup>	[3]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[3]
Topological Polar Surface Area (TPSA)	93.97 Å <sup>2</sup>	[2]
LogP	2.47	[2]

Table 2: Physicochemical Properties of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS: 503614-92-4)

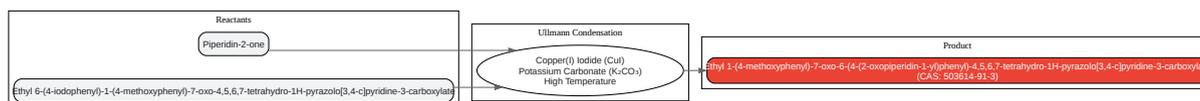
Property	Value	Source
Molecular Formula	C <sub>25</sub> H <sub>24</sub> N <sub>4</sub> O <sub>5</sub>	[4]
Molecular Weight	460.48 g/mol	[5][6]
Appearance	Light Orange Solid	[7]
Solubility	Chloroform (Slightly)	[7]
Topological Polar Surface Area (TPSA)	105 Å <sup>2</sup>	[4]
LogP	2.9	[4]
pKa	3.51 ± 0.20 (Predicted)	[7]

## Synthesis Pathway and Mechanism

The synthesis of these critical Apixaban intermediates is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method involves the Ullmann condensation reaction.

## Synthesis of the Ethyl Ester Intermediate (CAS: 503614-91-3)

The formation of the ethyl ester intermediate is a key convergent step in the overall synthesis of Apixaban. The process involves the coupling of two main fragments, a pyrazolo-pyridinone core and a substituted phenylpiperidone moiety.



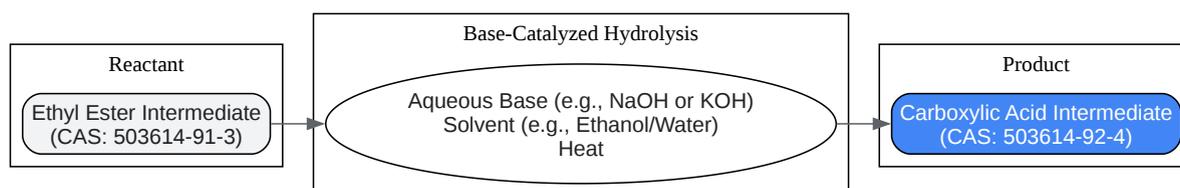
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### Synthesis of the Apixaban Ethyl Ester Intermediate.

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for the formation of carbon-nitrogen bonds.[8] In this synthesis, the nitrogen of piperidin-2-one displaces the iodine atom on the phenyl ring of the pyrazolo-pyridinone core. The reaction is typically carried out at elevated temperatures in the presence of a copper(I) salt, such as copper(I) iodide, and a base, commonly potassium carbonate, to neutralize the hydrogen iodide formed during the reaction.[8] The choice of a high-boiling point solvent is crucial to achieve the necessary reaction temperature.

## Hydrolysis to the Carboxylic Acid Intermediate (CAS: 503614-92-4)

The ethyl ester is subsequently hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor to the final amidation step in the synthesis of Apixaban.



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Conversion of the Ethyl Ester to the Carboxylic Acid Intermediate.

This transformation is a standard ester hydrolysis, typically achieved by heating the ethyl ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent mixture like ethanol and water. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the desired carboxylic acid.

## Experimental Protocols

The following are generalized experimental protocols based on common procedures found in the literature. Researchers should optimize these procedures based on their specific laboratory conditions and scale.

### Protocol for the Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 503614-91-3)

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-

oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, piperidin-2-one, copper(I) iodide, and potassium carbonate.

- Solvent Addition: Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-140 °C) and stir vigorously under a nitrogen atmosphere for several hours (reaction progress can be monitored by TLC or HPLC).[8]
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure ethyl ester intermediate as a solid.

## **Protocol for the Synthesis of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid (CAS: 503614-92-4)**

- Reaction Setup: In a round-bottom flask, dissolve the ethyl ester intermediate in a mixture of ethanol and water.
- Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide to the flask.
- Reaction Execution: Heat the reaction mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC or HPLC).
- Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent to remove any unreacted starting material.

- **Acidification and Precipitation:** Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid intermediate.

## Analytical Characterization

The identity and purity of these intermediates are critical and are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of the intermediates. Certificates of analysis for these compounds often confirm that the NMR data is consistent with the expected structure.[\[9\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is employed to determine the molecular weight of the compounds and to support the structural elucidation.[\[5\]](#)[\[10\]](#)
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the primary method for assessing the purity of the intermediates and for monitoring the progress of the reactions.[\[5\]](#)  
[\[10\]](#)

## Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling these intermediates.

- **Hazard Identification:** The ethyl ester intermediate (CAS: 503614-91-3) is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- **Personal Protective Equipment (PPE):** It is essential to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling these compounds. Work should be conducted in a well-ventilated fume hood.

- Storage: These intermediates should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

## Role in Apixaban Synthesis and Conclusion

The carboxylic acid intermediate (CAS: 503614-92-4) is the final precursor before the formation of the amide bond in Apixaban. The conversion of the carboxylic acid to the primary amide is the final step in the synthesis of the Apixaban API.

The efficient and controlled synthesis of these two key intermediates is of paramount importance for the pharmaceutical industry. A thorough understanding of their properties, synthetic routes, and analytical characterization allows for the robust and scalable production of Apixaban, a medication vital for the prevention and treatment of thromboembolic diseases. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to navigate the synthesis of these critical molecules, ultimately contributing to the availability of this life-saving therapeutic agent.

## References

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